molecular formula C13H14O4 B15054002 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid CAS No. 886505-87-9

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid

Cat. No.: B15054002
CAS No.: 886505-87-9
M. Wt: 234.25 g/mol
InChI Key: GDCAEFZYGLXTPF-UHFFFAOYSA-N
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Description

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid (CAS No.: 886505-87-9) is a heterocyclic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol . It features a furan ring substituted at the 5-position with a (1-hydroxycyclohexyl)ethynyl group and a carboxylic acid moiety at the 2-position.

Properties

CAS No.

886505-87-9

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

5-[2-(1-hydroxycyclohexyl)ethynyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15)

InChI Key

GDCAEFZYGLXTPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(O2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The hydroxycyclohexyl group is then introduced via a Grignard reaction or similar organometallic approach. The final product is purified using techniques such as column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to enzymes or receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Furan Carboxylic Acid Derivatives

Structural and Substituent Variations

The following table compares the molecular features of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid with analogous compounds:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound (1-Hydroxycyclohexyl)ethynyl C₁₃H₁₄O₄ 234.25 Medicinal chemistry building block
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl C₁₁H₇NO₅ 233.18 Inhibitor of MbtI (mycobacterial enzyme)
5-Phenylfuran-2-carboxylic acid Phenyl C₁₁H₈O₃ 188.18 Intermediate in organic synthesis
5-(Hydroxymethyl)-2-furancarboxylic acid Hydroxymethyl C₆H₆O₄ 142.11 Research applications, low toxicity
5-(3-Hydroxypentyl)-furan-2-carboxylic acid 3-Hydroxypentyl C₁₀H₁₄O₄ 198.22 Isolated from fungal metabolites

Key Observations :

  • Substituent Complexity : The target compound’s (1-hydroxycyclohexyl)ethynyl group introduces steric bulk and hydrophobicity compared to simpler substituents like phenyl or hydroxymethyl.
  • Functional Groups : All compounds share a carboxylic acid group at the 2-position, enabling hydrogen bonding and salt formation.

Physicochemical Properties

Solubility
  • This compound: No direct solubility data available. However, its cyclohexyl group likely reduces aqueous solubility compared to polar derivatives.
  • 5-(Nitrophenyl) Isomers : In propan-2-ol, solubility decreases with nitro group position: 4-nitro > 3-nitro > 2-nitro (based on thermodynamic studies) .
  • 5-(Hydroxymethyl)-2-furancarboxylic acid : Density of 1.441 g/cm³ , suggesting moderate solubility in polar solvents .
Stability
  • The ethynyl group in the target compound may confer reactivity in click chemistry or cross-coupling reactions, unlike saturated substituents (e.g., hydroxypentyl) .

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